Montelukast Bis-sulfide
Description
Contextual Role as a Pharmaceutical Impurity and Related Compound
Montelukast (B128269) Bis-sulfide is classified as a process-related impurity, meaning it can form during the synthesis of Montelukast. asianpubs.orggoogle.com Specifically, it is described as Montelukast EP Impurity D/E and is a diastereomeric mixture. chemicalbook.comsynzeal.com The formation of such impurities can arise from the chemical instability of intermediates or non-selectivity of chemical reactions during the manufacturing process. globalresearchonline.netgoogle.com Different synthetic routes for Montelukast can lead to varying impurity profiles, and not all process-related impurities are covered in pharmacopeias. asianpubs.org
The chemical structure of Montelukast Bis-sulfide is 2-[1-[[(1R)-1-[3-[1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid. clearsynth.com
Significance in Active Pharmaceutical Ingredient (API) Quality Control and Drug Substance Lifecycle Management
The control of impurities is a mandatory requirement for ensuring the quality and safety of the final drug substance. asianpubs.org Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for acceptable levels of known and unknown impurities in an API. asianpubs.org Therefore, having reference standards for impurities like this compound is essential for their quantification and to ensure they are within acceptable limits. asianpubs.orgscientificlabs.ie
High-performance liquid chromatography (HPLC) is a primary analytical technique used to determine the purity of Montelukast Sodium and to identify and quantify impurities. lunanpharma.netshimadzu.com The development of stability-indicating HPLC methods is crucial for separating the drug from process-related impurities and degradation products. researchgate.netnih.gov These methods are validated for parameters such as linearity, accuracy, precision, and robustness to ensure their reliability. researchgate.net The use of a mass spectrometer (LC-MS) in conjunction with HPLC can provide molecular weight information, aiding in the identification of impurities. globalresearchonline.netshimadzu.com
The management of impurities is a continuous process throughout the drug substance lifecycle, from development to commercial production. utah.ae This includes sourcing high-grade raw materials, implementing strict Good Manufacturing Practices (GMP), and conducting in-process controls to detect and address any issues early on. lunanpharma.net
Research Relevance in Drug Substance Stability and Degradation
The study of Montelukast's stability under various stress conditions is critical to understanding its degradation pathways and identifying potential degradation products. researchgate.netijpsdronline.com Forced degradation studies, which subject the drug substance to conditions like acid and base hydrolysis, oxidation, heat, and photolysis, are performed to establish the stability-indicating nature of analytical methods. researchgate.netnih.govsemanticscholar.org
Montelukast has been shown to be susceptible to degradation under acidic and oxidative conditions. researchgate.netsemanticscholar.org Oxidation of the sulfide (B99878) group in Montelukast can lead to the formation of Montelukast sulfoxide (B87167), a major degradation product. nih.govrroij.comgoogle.com Studies have also shown that Montelukast degrades under photolytic and thermal stress. ijpsdronline.comrroij.com The formation of various degradation products, including this compound, underscores the importance of understanding the drug's stability profile to ensure proper storage and handling. researchgate.netnih.gov
Structure
2D Structure
Properties
Molecular Formula |
C41H46ClNO5S2 |
|---|---|
Molecular Weight |
732.4 g/mol |
IUPAC Name |
2-[1-[[1-[3-[1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C41H46ClNO5S2/c1-39(2,48)33-9-4-3-6-27(33)12-15-35(49-25-40(16-17-40)23-37(44)45)29-7-5-8-30(20-29)36(50-26-41(18-19-41)24-38(46)47)22-32-14-11-28-10-13-31(42)21-34(28)43-32/h3-11,13-14,20-21,35-36,48H,12,15-19,22-26H2,1-2H3,(H,44,45)(H,46,47) |
InChI Key |
SJNODSMYYCYZTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Montelukast Bis Sulfide and Its Stereoisomers
Direct Synthetic Approaches
Direct synthetic routes to Montelukast (B128269) Bis-sulfide primarily involve the formation of thioether linkages. These methods are often adaptations of the main synthetic pathways for Montelukast, where reaction conditions are modified, or side reactions are exploited.
Condensation Reactions with Thiol-containing Precursors
The formation of the sulfide (B99878) bond in Montelukast and its related impurities often involves the reaction of a thiol-containing precursor with an appropriate electrophile.
The synthesis of Montelukast sodium can inadvertently lead to the formation of the bis-sulfide impurity. This typically occurs through the reaction of 1-(mercaptomethyl)cyclopropaneacetic acid with a mesylate intermediate of Montelukast. rssing.com A process for preparing Montelukast sodium involves the coupling of a mesylate with 1-(mercaptomethyl)cyclopropane alkyl ester in the presence of a base. rssing.com However, this process can be complicated by the formation of impurities.
The chemical structure of Montelukast Bis-sulfide is (1-[[[(1R)-1-[3-[1-[[[1-(Carboxymethyl)cyclopropyl]methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1- methylethyl)phenyl]propyl]thio]methyl]-Cyclopropaneacetic acid). synzeal.com
The choice of solvent and reaction conditions is critical in minimizing the formation of impurities during Montelukast synthesis. The use of a solvent mixture, often comprising an alcohol like methanol (B129727) and either acetonitrile (B52724) or tetrahydrofuran, is common for the nucleophilic substitution reaction. google.com Performing the reaction under an inert atmosphere, such as nitrogen or argon, helps to prevent undesired side reactions of the thiol group, including the formation of disulfides. google.com
Industrial production methods have focused on optimizing solvent systems to enhance selectivity and reduce impurity formation. For instance, the use of linear or cyclic polyethers has been shown to improve the selectivity of the key substitution step. researchgate.net Binary solvent systems, such as toluene-acetonitrile, are effective for crystallization and purification, operating optimally at temperatures between 70°C and 75°C. smolecule.com For stereocontrol, solvent systems that are effective at low temperatures, ranging from -20°C to +25°C, are utilized. smolecule.com
| Parameter | Condition | Purpose |
| Atmosphere | Inert (Nitrogen or Argon) | Minimize thiol side reactions (e.g., disulfide formation) google.com |
| Solvent | Methanol/Acetonitrile or Methanol/Tetrahydrofuran | Facilitate nucleophilic substitution google.com |
| Additive | Linear or cyclic polyethers | Increase selectivity of substitution researchgate.net |
| Crystallization | Toluene-Acetonitrile | Effective purification smolecule.com |
| Temperature | 70-75°C (Crystallization) | Optimal for purification smolecule.com |
| Temperature | -20 to +25°C (Reaction) | Stereocontrol smolecule.com |
Table 1: Optimized Reaction Conditions for Montelukast Synthesis
Nucleophilic Aromatic Substitution (SNAr) Strategies for Sulfide Linkage Formation
Nucleophilic aromatic substitution (SNAr) presents a viable pathway for forming the sulfide linkages found in this compound. This type of reaction is a cornerstone in medicinal chemistry for constructing complex aromatic structures. chemrxiv.org The process generally involves the attack of a nucleophile, such as a thiol, on an electron-deficient aromatic ring, leading to the displacement of a leaving group. chemrxiv.orgresearchgate.net
Research has demonstrated the coupling of perfluoroarenes and thiols to yield perfluoroaryl sulfides via an SNAr mechanism. chemrxiv.orgresearchgate.net This strategy can be conducted under ambient conditions and is tolerant of a wide array of functional groups, making it suitable for late-stage functionalization. researchgate.net The reaction is typically facilitated by a base, such as triethylamine, in a polar aprotic solvent like acetonitrile. chemrxiv.org The absence of a base prevents the desired product from forming, highlighting its essential role in the SNAr reaction. chemrxiv.org
Palladium-Catalyzed Thiolation Methods for Beta-Amino Sulfides
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur bonds. These methods offer an alternative approach to the synthesis of β-amino sulfides, a structural motif present in Montelukast and its impurities. The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by reaction with a thiol in the presence of a base to form an arylpalladium-thiolate complex. smolecule.com Reductive elimination from this complex yields the desired aryl sulfide. smolecule.com
An efficient cross-coupling reaction of diphenyl disulfide with substituted aryl bromides using a palladium catalyst and zinc has been developed, producing unsymmetrical aryl sulfides in good to excellent yields under neutral conditions. researchgate.net However, a significant challenge in using palladium catalysts is the removal of residual metal from the final product, which is crucial in pharmaceutical manufacturing. acs.org
Stereoselective Synthesis of Benzylic Thioethers
The stereochemistry of the benzylic thioether moiety is a critical aspect of Montelukast's structure. Therefore, stereoselective synthetic methods are of great interest. One approach involves a copper-catalyzed stereospecific C-S coupling reaction of thiols with enantioenriched tertiary benzylic amines, which proceeds with high enantiomeric excess (94-99% ee). researchgate.net This method provides a one-pot protocol for synthesizing highly enantiopure benzylic thioethers. researchgate.net
Another strategy for obtaining enantioenriched dibenzyl thioethers involves the SN2 nucleophilic substitution of quaternary ammonium (B1175870) salts, derived from enantiomerically enriched amines, with sodium sulfide. This reaction proceeds with an inversion of configuration, yielding products with high enantiomeric excess (92-95% ee). researchgate.net
Biocatalytic methods also offer a highly stereoselective route to key chiral intermediates. The asymmetric reduction of a ketone precursor to the corresponding (S)-alcohol, a key intermediate in Montelukast synthesis, can be achieved with high enantioselectivity (>99.9% ee) using an engineered ketoreductase (KRED). researchgate.netacs.org This enzymatic approach provides several advantages over traditional chemical methods, including superior stereoselectivity and milder reaction conditions. acs.org
| Method | Catalyst/Reagent | Stereoselectivity (ee) | Key Feature |
| Copper-Catalyzed C-S Coupling | Copper catalyst | 94-99% | Stereospecific coupling of thiols and benzylic amines researchgate.net |
| SN2 Substitution | Sodium sulfide | 92-95% | Inversion of configuration from enantioenriched quaternary ammonium salts researchgate.net |
| Biocatalytic Reduction | Engineered Ketoreductase (KRED) | >99.9% | Asymmetric reduction of a ketone intermediate researchgate.netacs.org |
Table 2: Stereoselective Synthetic Methods for Benzylic Thioethers
Formation Mechanisms of Montelukast Bis Sulfide As an Impurity
Degradation Pathways of Montelukast (B128269) Leading to Bis-sulfide Formation
The principal degradation pathway identified for the formation of Montelukast Bis-sulfide is a thiol-ene addition reaction. This occurs alongside other degradation processes, such as oxidation, which typically lead to different impurities.
The formation of this compound has been identified as a thiol-ene addition product. acs.orgnih.gov This type of reaction involves the addition of a thiol compound across the double bond present in the structure of Montelukast. acs.org Research has led to the characterization of two diastereomeric thiol-ene addition products of Montelukast, particularly within chewing tablet formulations. nih.gov
The source of the thiol reactant necessary for the formation of the bis-sulfide impurity has been traced to components used in the drug product's packaging. nih.govresearchgate.net Specifically, organotin-based thermal stabilizers present in the PVC forming foil of blister packs have been identified as the primary culprits. acs.orgresearchgate.net These stabilizers, which are introduced to prevent the thermal or light-induced degradation of the PVC foil, can release a thiol-containing compound. acs.org
During the degradation of the PVC foil, hydrochloric acid can be released, which in turn reacts with the tin-based stabilizers. acs.org This process liberates 2-ethylhexyl thioglycolate, which then becomes available to react with Montelukast. acs.org
Table 1: Identified Sources of Thiol Reactants in Montelukast Formulations
| Source Component | Specific Compounds | Mechanism of Thiol Release | Reference |
| PVC Packaging Foil | Dioctyltin bis(2-ethylhexyl thioglycolate), Monooctyltin tris(2-ethylhexyl thioglycolate) | Reaction with HCl released from PVC degradation liberates 2-ethylhexyl thioglycolate. | acs.orgnih.govresearchgate.net |
The thiol-ene addition to Montelukast can proceed through more than one mechanistic pathway. researchgate.net Evidence suggests the potential for both a radical-mediated mechanism and a Michael-like addition. researchgate.net
The Michael-like addition is considered plausible due to the electron-withdrawing character of the quinoline (B57606) ring in the Montelukast structure, which would make the double bond susceptible to nucleophilic attack by a thiol. researchgate.net Concurrently, a non-enzymatic radical mechanism is also considered a potential contributor to the formation of these adducts. researchgate.net Studies have shown that the reaction can proceed without a catalyst, though the presence of an acid, such as formic acid, can significantly increase the reaction yield by acting as a catalyst. acs.org The thiol-ene addition has also been observed to be a reversible process. acs.org
Table 2: Comparison of Potential Thiol-Ene Addition Mechanisms
| Mechanism | Driving Factor | Conditions Favoring the Mechanism | Reference |
| Michael-like Addition | Electron-withdrawing nature of the quinoline ring. | Presence of a nucleophilic thiol. | researchgate.net |
| Radical Addition | Biradical transition state. | Can be initiated by various factors, potentially non-enzymatic. | acs.orgresearchgate.net |
Montelukast is known to be susceptible to oxidation due to sensitive moieties in its structure. researchgate.netnih.gov However, these oxidative pathways typically lead to the formation of other impurities, most notably Montelukast Sulfoxide (B87167), rather than the bis-sulfide adduct.
Forced degradation studies have been conducted to understand the stability of Montelukast under various oxidative conditions. nih.gov These studies utilize different oxidative media, including hydrogen peroxide, Fenton's reagent, and AIBN (Azobisisobutyronitrile), as well as exposure to a controlled oxygen environment under laboratory light. researchgate.netnih.gov Such conditions have been shown to generate several degradation products. researchgate.net For instance, Montelukast is particularly susceptible to degradation in hydrogen peroxide solutions, leading to the formation of its S-oxide. researchgate.net Similarly, exposure to daylight has been shown to cause photodegradation, with Montelukast S-oxide being a major photoproduct in solid dosage forms like chewable tablets. researchgate.net
The formation of this compound and Montelukast Sulfoxide are mechanistically distinct processes. The bis-sulfide is the result of a thiol-ene addition reaction, where a C-S bond is formed by adding an external thiol across a C=C double bond. acs.org In contrast, Montelukast Sulfoxide is the product of an oxidation reaction, where an oxygen atom is added to the existing sulfur atom within the Montelukast molecule. researchgate.netnih.gov This oxidation is a common degradation pathway for sulfide-containing pharmaceuticals. nih.gov Certain excipients, such as microcrystalline cellulose, have been reported to promote the formation of the sulfoxide impurity, a different mechanism of interaction than the one causing the bis-sulfide. google.com
Table 3: Mechanistic Differences in Impurity Formation
| Impurity | Formation Mechanism | Key Reactants | Molecular Change | Reference |
| This compound | Thiol-Ene Addition | Montelukast + External Thiol (e.g., 2-ethylhexyl thioglycolate) | Addition of a thiol group across a C=C double bond. | acs.orgresearchgate.net |
| Montelukast Sulfoxide | Oxidation | Montelukast + Oxidizing Agent (e.g., H₂O₂, light, oxygen) | Addition of an oxygen atom to the sulfur atom of the thioether group. | researchgate.netgoogle.com |
Formation under Accelerated Stability Conditions
The formation of impurities in pharmaceutical products, including this compound, is frequently evaluated under accelerated stability conditions. These studies, which expose the drug substance to stressors like elevated temperature, humidity, and light, are designed to predict the degradation pathways and shelf-life of the product. Research has shown that Montelukast is susceptible to degradation under such conditions, leading to the formation of various impurities.
Stress testing of Montelukast sodium has been performed under a range of harsh conditions, including exposure to acid, base, heat, and light. nih.gov For instance, stability-indicating methods have been developed using conditions such as dry heat at 105°C for 10 hours and exposure to UV-vis light for four days. nih.gov The International Council for Harmonisation (ICH) guidelines for accelerated stability testing typically involve conditions of 40°C and 75% relative humidity (RH). nih.govmdpi.com
Under these accelerated conditions of elevated temperature and humidity (specifically 40°C / 75% RH), Montelukast has been shown to degrade, resulting in an increase in its total impurity content. mdpi.comgoogle.com One of the key degradation pathways for Montelukast is oxidation, as the sulfide (B99878) moiety in its structure is prone to oxidative reactions. nih.gov This can lead to the formation of impurities like the corresponding sulfoxide. A study evaluating Montelukast's stability defined the product as "stable" if the amount of the sulfoxide impurity did not increase by more than 1% by weight after 3 months at 40°C and 75% RH. google.com
Furthermore, the interaction with packaging materials has been identified as a potential source of degradation. Thiol-ene addition products of Montelukast have been reported to form due to a reaction with tin-based thermal stabilizers used in the manufacturing of the product's forming foil. researchgate.net Photolytic degradation is another significant pathway; exposure to light can cause isomerization of the ethenyl group in the Montelukast structure. rroij.com
A comprehensive study on the degradation of Montelukast under various oxidative stressors and accelerated conditions (40°C/75% RH) identified multiple degradation products. nih.gov The characterization of these products helps in understanding the complete degradation profile of the drug.
Table 1: Accelerated Stability Conditions and Observed Degradation of Montelukast
| Stress Condition | Parameters | Observed Outcome | Reference(s) |
|---|---|---|---|
| Accelerated Stability | 40°C / 75% RH | Increase in total impurities, including sulfoxide. | nih.govmdpi.comgoogle.com |
| Dry Heat | 105°C for 10 hours | Formation of degradation products. | nih.gov |
| Photolytic Stress | UV-vis light for 4 days | Formation of degradation products, including isomers. | nih.govrroij.com |
| Oxidative Stress | Exposure to H₂O₂, AIBN, Fenton's reagent, O₂ | Formation of nine distinct degradation products. | nih.gov |
Impurity Profiling and Classification of Related Compounds
Identification as a Specific Montelukast Impurity (e.g., EP Impurity D, USP Related Compound C)
This compound is officially recognized as a specific impurity of Montelukast in major pharmacopeias. It is designated as Montelukast EP Impurity D in the European Pharmacopoeia and as Montelukast USP Related Compound C in the United States Pharmacopeia. allmpus.comallmpus.com
This compound is also known by several synonyms, which include (R,R)-Montelukast Bis-sulfide and Montelukast Michael Adduct (R,R)-Isomer. synzeal.com Its chemical structure is distinct from other related substances of Montelukast, such as Montelukast sulfoxide, which is classified separately as EP Impurity C and USP Related Compound A. chemicea.com
The consistent identification and classification of this compound across different pharmacopeias underscore its importance as a known impurity that must be monitored and controlled during the manufacturing and quality control of Montelukast drug products. Its presence is typically identified and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) methods. nih.govrroij.com
Table 2: Identification Profile of this compound Impurity
| Identifier | Designation | Reference(s) |
|---|---|---|
| European Pharmacopoeia (EP) Name | Montelukast EP Impurity D | veeprho.com |
| United States Pharmacopeia (USP) Name | Montelukast USP Related Compound C | allmpus.comallmpus.com |
| Synonyms | (R,R)-Montelukast Bis-sulfide; Montelukast Michael Adduct (R,R)-Isomer; Montelukast Michael Adduct 1 | synzeal.comsimsonpharma.com |
| CAS Number | 1187586-61-3 | allmpus.comsimsonpharma.com |
| Molecular Formula | C₄₁H₄₆ClNO₅S₂ | allmpus.comsimsonpharma.com |
| Chemical Name | 1-[[[(1R)-1-[3-[(1R)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-cyclopropaneacetic acid | simsonpharma.com |
Analytical Characterization and Quantification Strategies for Montelukast Bis Sulfide
Chromatographic Methodologies
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of Montelukast (B128269) and its related substances, including the Bis-sulfide impurity. pharmacologyjournal.innih.gov These methods offer the high resolution and sensitivity required for separating complex mixtures and quantifying impurities at low levels.
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment
A stability-indicating reversed-phase HPLC (RP-HPLC) method is the cornerstone for the separation and purity assessment of Montelukast Bis-sulfide. nih.gov Such methods are designed to separate the main component from its impurities and any potential degradation products, ensuring the specificity of the analysis.
To achieve optimal separation of this compound from Montelukast and other related impurities, a gradient elution program is frequently employed. pharmacologyjournal.innih.govglobalresearchonline.net This involves changing the composition of the mobile phase over the course of the analysis. A typical gradient program starts with a higher proportion of the aqueous phase to retain and separate polar impurities, followed by a gradual increase in the organic solvent concentration to elute the main analyte and less polar impurities like this compound. researchgate.netscispace.com This approach provides superior resolution and peak shape compared to isocratic elution.
A representative gradient program for the analysis of Montelukast and its impurities is detailed in the table below.
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.01 | 40 | 60 |
| 10 | 30 | 70 |
| 15 | 10 | 90 |
| 20 | 0 | 100 |
| 30 | 0 | 100 |
| 32 | 40 | 60 |
| 40 | 40 | 60 |
| This table represents a typical gradient elution program and may require optimization based on the specific column and system used. scispace.com |
The choice of stationary phase is critical for the successful separation of Montelukast and its impurities. Due to the hydrophobic nature of Montelukast and its related compounds, reversed-phase columns are the standard. pharmacologyjournal.in Octadecylsilane (C18 or ODS) columns are the most commonly utilized stationary phases, offering excellent retention and resolution for these analytes. nih.govglobalresearchonline.netresearchgate.netnih.gov These columns feature a nonpolar stationary phase that interacts effectively with the nonpolar regions of the Montelukast molecule and its impurities. In some methods, octylsilane (B1236092) (C8) columns are also used, which provide slightly less retention and can be advantageous for optimizing separation selectivity. nih.goviosrjournals.org The selection between C18 and C8 often depends on the specific impurity profile and the desired retention characteristics.
| Stationary Phase | Particle Size (µm) | Column Dimensions (mm) | Typical Application |
| C18 (Octadecylsilane) | 5 | 250 x 4.6 | General purpose for Montelukast and its impurities, providing good resolution. nih.govresearchgate.netnih.gov |
| C8 (Octylsilane) | 5 | 250 x 4.6 | Alternative to C18, may offer different selectivity for certain impurities. nih.goviosrjournals.org |
| Phenyl | 3.5 | 150 x 4.6 | Used for separating isomers and other related substances. google.comgoogle.com |
The mobile phase in RP-HPLC for Montelukast analysis typically consists of a buffered aqueous solution and an organic modifier. nih.gov The choice of buffer, its pH, and the organic solvent are key to developing a robust and effective method.
Aqueous Phase: Phosphate (B84403) or acetate (B1210297) buffers are commonly used to control the pH of the mobile phase. nih.govnih.gov The pH is a critical parameter as it affects the ionization state of the acidic and basic functional groups in the analytes, thereby influencing their retention and peak shape. For Montelukast and its impurities, a slightly acidic to neutral pH is often optimal. nih.govgsconlinepress.com
Organic Modifier: Acetonitrile (B52724) is the most frequently used organic solvent due to its low UV cutoff, viscosity, and strong elution strength. nih.govresearchgate.net Methanol (B129727) can also be used, sometimes in combination with acetonitrile, to fine-tune the selectivity of the separation. gsconlinepress.com
A common mobile phase composition involves a gradient mixture of a phosphate buffer (e.g., pH 2.5) and acetonitrile. nih.gov The precise ratio and gradient profile are optimized to achieve the best separation between Montelukast, this compound, and other process-related impurities.
Assessment of System Suitability Parameters in Chromatographic Analysis
System suitability testing is an integral part of any analytical chromatographic method. It is performed to verify that the chromatographic system is adequate for the intended analysis. nih.gov For the analysis of this compound, key system suitability parameters are evaluated to ensure the reliability of the results.
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | > 2 between adjacent peaks | Ensures that the analyte peak is well-separated from closely eluting compounds. researchgate.net |
| Tailing Factor (T) | ≤ 2.0 | Measures the asymmetry of the peak; a value close to 1 indicates a symmetrical peak. iosrjournals.org |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the column; higher numbers signify better efficiency. iosrjournals.org |
| Relative Standard Deviation (RSD) | ≤ 2.0% for replicate injections | Demonstrates the precision and reproducibility of the analytical system. asianpubs.org |
These parameters are typically assessed by injecting a standard solution containing Montelukast and its known impurities, including this compound, before running any test samples. iosrjournals.org
Spectroscopic Techniques for Structural Elucidation
While chromatography is used for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of impurities like this compound. The combination of liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful tool for identifying unknown impurities. nih.govglobalresearchonline.net
Mass spectrometry (MS) provides information about the molecular weight of the compound. For this compound, the expected molecular weight is 732.39 g/mol for the free acid form. lgcstandards.com LC-MS analysis can confirm this molecular weight for the peak corresponding to the Bis-sulfide impurity in the chromatogram. nih.gov
Further structural details are obtained using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H NMR and ¹³C NMR are used to piece together the complete chemical structure. The data from these analyses, often supplemented by two-dimensional NMR techniques, allows for the unambiguous assignment of the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Specifically, 1H NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule, confirming its identity and structure. While specific 1H NMR data for this compound is not extensively published in readily available literature, suppliers of this reference standard confirm that a comprehensive Certificate of Analysis, which includes 1H NMR data, is provided with the compound. glppharmastandards.com This data is crucial for confirming the number of protons and their respective chemical shifts, which are unique to the this compound structure. For instance, the presence of signals corresponding to the cyclopropyl (B3062369) ring and the quinolinyl group would be key identifiers. rsc.orgscirp.org
High-Resolution Mass Spectrometry (HRMS) and Multi-Stage Tandem Mass Spectrometry (MSn)
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of this compound with high accuracy. This technique provides a precise mass measurement, allowing for the confident identification of the compound. rsc.org The molecular formula for this compound is established as C₄₁H₄₆ClNO₅S₂. biosynth.comchemscene.com
Multi-stage tandem mass spectrometry (MSn) further aids in the structural characterization by providing fragmentation patterns of the molecule. researchgate.net By analyzing the daughter ions produced, a detailed structural map can be constructed, confirming the connectivity of the different functional groups within the this compound molecule. This is particularly useful in distinguishing it from other related impurities. rsc.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical technique used to measure the concentration of this compound. While the UV-Vis spectrum of this compound itself is not individually detailed in the provided search results, the methodology for its parent compound, Montelukast, is well-established. Montelukast exhibits characteristic absorbance maxima that are utilized for its quantification. ijpsjournal.comresearchgate.net It is expected that this compound, sharing significant structural similarities, would also have a distinct UV-Vis spectrum. This spectrum would be crucial for its quantification in solutions, especially in the context of HPLC analysis where a UV-Vis detector is commonly employed. researchgate.net The overlapping spectra of Montelukast and its impurities necessitate the use of chromatographic separation prior to UV detection for accurate quantification. brieflands.com
Application of Reference Standards in Analytical Chemistry
Reference standards of this compound are indispensable tools in analytical chemistry, particularly within the pharmaceutical industry. synzeal.comsynzeal.com These highly purified compounds serve as a benchmark against which unknown samples can be compared.
Utilization as Impurity Standards for HPLC
High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying impurities in pharmaceutical products. This compound reference standards are used to identify and quantify this specific impurity in Montelukast drug substances and products. biosynth.com In a typical HPLC analysis, the retention time of the peak corresponding to this compound in a sample is compared to the retention time of the certified reference standard. This allows for unambiguous identification. rsc.org Furthermore, by creating a calibration curve with known concentrations of the reference standard, the amount of this compound impurity in a sample can be accurately determined. ajpsonline.com
Role in Analytical Method Development and Validation (AMV)
The development and validation of analytical methods are mandatory regulatory requirements to ensure that a method is suitable for its intended purpose. ajpsonline.com this compound reference standards play a pivotal role in this process. synzeal.comclearsynth.com They are used to assess the specificity, linearity, accuracy, and precision of the analytical method for this particular impurity. For example, during validation, the method must demonstrate its ability to separate this compound from Montelukast and other potential impurities. ajpsonline.compharmahealthsciences.net
Application in Quality Control (QC) for Pharmaceutical Production
In the routine quality control (QC) of Montelukast production, reference standards of this compound are essential. synzeal.comclearsynth.com They are used in the analysis of raw materials, in-process samples, and the final drug product to ensure that the level of this impurity is below the acceptable limits set by regulatory authorities like the ICH. synzeal.comrsc.org This ensures the safety and efficacy of the final pharmaceutical product.
Employment of Labeled Analogues for Research (e.g., Montelukast-d6 Bis-sulfide)
In the quantitative analysis of pharmaceutical compounds and their related impurities, the use of stable isotope-labeled (SIL) internal standards is the gold standard, particularly for highly sensitive and selective techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach is critical for mitigating variability introduced during sample preparation and for correcting matrix effects, thereby ensuring the highest degree of accuracy and precision in the results.
For the specific and accurate quantification of the impurity this compound, its deuterated analogue, Montelukast-d6 Bis-sulfide, is the ideal internal standard. pharmaffiliates.comsynzeal.com The rationale for using a stable isotope-labeled analogue is that it is chemically identical to the analyte and co-elutes chromatographically, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. nih.gov This co-elution ensures that any suppression or enhancement of ionization (matrix effect) or any loss during sample extraction affects both the analyte and the internal standard to the same extent. The ratio of the analyte's signal to the internal standard's signal is used for quantification, which remains constant even if the absolute signal intensities fluctuate.
Research Findings and Methodologies
While specific published studies detailing a fully validated method for this compound using its d6-labeled analogue are not prevalent in publicly accessible literature, the principles are well-established through methods developed for the parent compound, Montelukast, using Montelukast-d6. nih.govresearchgate.netnih.gov Analytical contract research organizations and pharmaceutical quality control laboratories develop and validate such methods internally for impurity quantification in compliance with regulatory guidelines. synzeal.compharmaffiliates.com
The methodology involves using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for each compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole. This process provides exceptional specificity and reduces background noise.
For the analysis of this compound, the precursor ion would be the protonated molecule [M+H]⁺. The selection of product ions would be determined by fragmentation studies. Based on the known fragmentation of Montelukast, which produces major fragments corresponding to losses of water and other side chains, a similar pattern can be predicted for this compound. rsc.org
The table below outlines the representative mass spectrometric parameters that would be employed in a dedicated LC-MS/MS method for the quantification of this compound using Montelukast-d6 Bis-sulfide as an internal standard.
| Compound | Molecular Formula | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Mode |
|---|---|---|---|---|
| This compound | C₄₁H₄₆ClNO₅S₂ lgcstandards.com | 732.4 | Predicted Fragment | Positive ESI |
| Montelukast-d6 Bis-sulfide | C₄₁H₄₀D₆ClNO₅S₂ pharmaffiliates.com | 738.4 | Predicted Fragment + 6 Da | Positive ESI |
Note: The exact product ions would be determined during method development by infusing the analytical standards into the mass spectrometer and identifying the most stable and abundant fragment ions.
This analytical strategy is vital for the quality control of Montelukast drug substances, allowing for the precise measurement of the this compound impurity to ensure it does not exceed the identification and qualification thresholds set by regulatory bodies such as the International Council for Harmonisation (ICH). rsc.org
Stability and Degradation Pathway Elucidation of Montelukast and Its Sulfide Impurities
Investigation of Oxidative Stability
The oxidative stability of Montelukast (B128269) is a significant concern due to the presence of a sulfide (B99878) moiety in its structure, which is susceptible to oxidation. nih.govresearchgate.net
Degradation in Various Oxidative Media
Forced degradation studies are essential for identifying potential degradation products that could arise during the shelf life of a drug product. Montelukast has been subjected to various oxidative stress conditions to understand its degradation profile. Studies have shown that Montelukast degrades under oxidative conditions, such as in the presence of hydrogen peroxide (H₂O₂). actapharmsci.comjapsonline.comresearchgate.netnih.gov
In one study, Montelukast was exposed to 30% H₂O₂ at 60°C for 5 hours, which resulted in significant degradation. japsonline.com Another investigation using 30% H₂O₂ on a tablet dosage form for 2 hours at 60°C also confirmed oxidative degradation. actapharmsci.com When Montelukast in solution was treated with H₂O₂, it degraded rapidly, with Montelukast S-oxide being identified as the major degradation product. researchgate.netnih.gov Research has also explored the effects of other oxidative agents like Fenton's reagent, AIBN (Azobisisobutyronitrile), and Fe³⁺ ions. nih.gov These studies indicate that the sulfide group in Montelukast is a primary site for oxidative attack, leading to the formation of various oxidized impurities. acs.org While Montelukast S-oxide is a commonly identified product, the formation of other related sulfide impurities, including Montelukast Bis-sulfide, is also a possibility under diverse oxidative stresses. biosynth.comusbio.net
Table 1: Summary of Montelukast Degradation in Various Oxidative Media
| Oxidative Medium | Conditions | Key Findings | Citations |
|---|---|---|---|
| Hydrogen Peroxide (30%) | 60°C for 5 hours | Widespread degradation observed. | japsonline.com |
| Hydrogen Peroxide (30%) | 60°C for 2 hours (on tablets) | Significant degradation of the drug. | actapharmsci.com |
| Hydrogen Peroxide | 65°C (in solution) | Rapid degradation; Montelukast S-oxide was the major product. | researchgate.netnih.gov |
| Hydrogen Peroxide, AIBN, Fe³⁺, Fenton's reagent | Normal laboratory light conditions | Drug is prone to oxidation reactions. | nih.gov |
Impact of Controlled Oxygen Environments
The presence of atmospheric oxygen can also contribute to the degradation of Montelukast. Studies have been conducted to evaluate the impact of a controlled oxygen environment on both the drug substance and its formulated products. When Montelukast and its marketed tablet formulation were stored under a controlled oxygen environment at normal laboratory light and temperature, a total of nine degradation products were formed. nih.gov These degradation products were successfully separated using a gradient HPLC method and characterized by high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MSn). nih.gov The formation of these impurities highlights the sensitivity of Montelukast to oxygen, which can lead to complex degradation pathways. nih.govresearchgate.net
Photodegradation Studies
Montelukast is known to be a light-sensitive compound, and exposure to light can lead to the formation of various degradation products. nih.govresearchgate.netnih.govresearchgate.net
Effects of Light Exposure on this compound Formation
Exposure of Montelukast to light, particularly daylight and UV radiation, results in significant degradation. researchgate.netnih.gov The primary photodegradation product often identified is the cis-isomer of Montelukast. researchgate.netnih.gov However, oxidation can also occur during photolytic degradation. For instance, when unpacked chewable tablets were exposed to daylight for two weeks, a decrease in potency of about 10% was observed, with the formation of Montelukast S-oxide as a major photoproduct. researchgate.netnih.gov The combination of light and oxygen can accelerate the degradation process, leading to the oxidation of the mercapto group to form products like (E)-montelukast sulfoxide (B87167). google.com While the S-oxide is a prominent photoproduct, the potential for the formation of other sulfide-related impurities, such as this compound, under prolonged light exposure cannot be ruled out, especially in the presence of oxygen. google.com
Table 2: Photodegradation of Montelukast
| Light Source | Sample Type | Key Findings | Citations |
|---|---|---|---|
| Daylight | Unpacked Chewable Tablets (2 weeks) | ~10% decrease in potency; Montelukast S-oxide formed as a major photoproduct. | researchgate.netnih.gov |
| Daylight | Solid State (1 week) | >20% decrease in potency. | researchgate.netnih.gov |
| Various (Sodium, Neon, Tungsten, Daylight, UV) | Solution | Rate of photodegradation increases in the order: sodium < neon < tungsten < daylight < UV. Cis-isomer is the major photoproduct. | researchgate.netnih.gov |
| Sunshine and Air Oxygen | Methanolic Solution | Rapid formation of (Z)-montelukast and slower formation of (E)-montelukast sulfoxide. | google.com |
Exploration of Photoprotection Strategies in Formulations
Given the photosensitivity of Montelukast, effective photoprotection is crucial for maintaining the stability of its pharmaceutical formulations. One common strategy is the use of appropriate packaging. Studies have shown that film-coated tablets packaged in Al/Al blisters exhibit excellent stability against light. researchgate.netnih.gov Another approach involves the formulation of nanoparticles. Encapsulating Montelukast in polymeric nanoparticles has been shown to reduce photodegradation, with 97.9% of the drug remaining stable. impactfactor.orgresearchgate.net During the manufacturing process, measures such as working under subdued light and wrapping glassware in aluminum foil are employed to protect the drug from light-induced degradation. impactfactor.org
Thermal Degradation and Accelerated Stability Testing
Thermal stress and accelerated stability studies are conducted to predict the shelf-life of a drug product and to identify degradation products that may form under long-term storage conditions. neliti.com Montelukast has been subjected to thermal degradation and accelerated stability testing as per ICH guidelines (e.g., 40°C/75% RH). nih.govresearchgate.netnih.gov
Studies have shown that Montelukast degrades under thermal stress. ajpaonline.comresearchgate.net In solution, Montelukast is highly stable in alkaline (NaOH) solutions but degrades rapidly in acidic and H₂O₂ solutions at 65°C. researchgate.netnih.gov In the solid state, the major thermal degradation product identified during incubation at 40°C/75% RH for 6 months is Montelukast S-oxide. researchgate.netnih.gov This indicates that oxidation is a key pathway for thermal degradation. Accelerated stability studies on tablet formulations at 40°C and 75% RH for six months confirmed that the impurity content, including sulfide oxidation products, remained within acceptable limits when properly formulated and packaged. nih.gov The correlation between degradation products formed under accelerated conditions and those formed in other stress studies, such as in controlled oxygen environments, helps in building a comprehensive degradation profile for the drug. nih.gov
Table 3: Thermal and Accelerated Stability of Montelukast
| Condition | Sample Type | Duration | Key Findings | Citations |
|---|---|---|---|---|
| 65°C | Solution (in H₂O₂) | - | Rapid degradation. | researchgate.netnih.gov |
| 40°C / 75% RH | Tablet Dosage Form | 6 months | Montelukast S-oxide was the major degradation product. | researchgate.netnih.gov |
| 40°C / 75% RH | Monolayer Tablet | 6 months | Drug content, dissolution rate, and impurity content met acceptance criteria. | nih.gov |
| Heat Exposure | Active form and various brands | - | All forms showed degradation. | ajpaonline.comresearchgate.net |
Evaluation under International Council for Harmonisation (ICH) Recommended Conditions
The stability of Montelukast Sodium is a critical factor in ensuring the quality, safety, and efficacy of its pharmaceutical formulations. Under the recommended accelerated stability testing conditions of the International Council for Harmonisation (ICH), specifically 40°C ± 2°C and 75% RH ± 5% RH, Montelukast has been observed to be susceptible to degradation. researchgate.netresearchgate.net Studies conducted under these conditions for periods up to six months have confirmed that while well-formulated tablets can meet specified acceptance criteria for drug content and dissolution, the formation of impurities is a key concern. nih.govnih.govresearchgate.net
Montelukast is particularly prone to oxidation and photo-isomerization. google.comnewdrugapprovals.orgnih.gov The primary degradation pathway observed under ICH-stipulated stress conditions is the oxidation of the sulfide moiety to form the corresponding Montelukast sulfoxide impurity. researchgate.netumed.pl This sulfoxide is often the major degradation product found during stability testing of the tablet dosage form. researchgate.net Studies have identified up to nine different degradation products when Montelukast is stored in a controlled oxygen environment under normal light and temperature. researchgate.netnih.govresearchgate.net
The this compound, identified as Montelukast EP Impurity D or USP Related Compound C, is a specific process-related impurity rather than a typical degradant formed from the final drug substance under ICH storage conditions. google.comusbio.net Its formation is linked to the synthetic pathway itself. google.com Therefore, while stability studies under ICH guidelines are crucial for monitoring impurities like the sulfoxide, the control of the this compound impurity is primarily managed during the synthesis of the active pharmaceutical ingredient (API).
The table below summarizes the typical conditions for accelerated stability testing as per ICH guidelines.
| Study | Storage Condition | Minimum Time Period Covered by Data |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Long term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
Data derived from ICH Q1A(R2) Guidelines. ich.org
Mechanistic Postulation of Degradation Products Formation
The impurities associated with Montelukast can be broadly categorized as those arising from degradation of the drug substance and those formed during its synthesis (process-related impurities). The formation of this compound falls into the latter category.
Detailed Elucidation of Specific Chemical Reaction Pathways
The formation of this compound impurities is specifically linked to the coupling reaction during synthesis. According to patent literature, these impurities, designated as (XIII a) and (XIII b), are generated through a sequence of reactions involving alkali metal salts of [1-(mercaptomethyl)-cyclopropyl] acetic acid (compound IX) and the highly reactive mesylate intermediate of Montelukast (compound VII). google.com
The proposed mechanism involves the starting material, [1-(mercaptomethyl)-cyclopropyl] acetic acid, reacting with the Montelukast mesylate intermediate. Instead of a single substitution to form Montelukast, a secondary reaction can occur where another molecule of the mesylate intermediate reacts with the thiol group of a newly formed Montelukast molecule, leading to the bis-sulfide structure. This pathway is specific to manufacturing processes that utilize salts of [1-(mercaptomethyl)-cyclopropyl] acetic acid as a key reagent. google.com
In contrast, the most common degradation pathway for Montelukast in a finished pharmaceutical product is the oxidation of the sulfide to a sulfoxide. This reaction involves the sulfur atom of the thioether group in Montelukast being oxidized. umed.pl This is a common oxidative reaction for sulfide compounds and can be initiated by atmospheric oxygen, light, or trace amounts of oxidizing agents (e.g., peroxides) present in pharmaceutical excipients. researchgate.netumed.pl The mechanism involves the attack of an oxidizing species on the electron-rich sulfur atom, leading to the formation of the S-oxide, which exists as two diastereomers (cis- and trans-Sulfoxide). umed.pl
Strategies for Minimizing Impurity Formation in Pharmaceutical Contexts
Given the susceptibility of Montelukast's sulfide group to oxidation, several strategies are employed during formulation development to ensure the stability of the final product and minimize the formation of degradants like the sulfoxide.
Formulation Approaches for Enhanced Stability (e.g., pH stabilizers, separate granulation)
Formulation design plays a pivotal role in protecting Montelukast from degradation. Key approaches include:
pH Control: The local pH environment within the formulation is critical. The use of pH stabilizers or alkalizing agents, such as sodium citrate, can create a micro-environment that enhances the stability of Montelukast. nih.govnih.govresearchgate.net
Separate Granulation: In fixed-dose combination tablets, physical separation of Montelukast from other active ingredients or incompatible excipients is a highly effective strategy. nih.govnih.gov Preparing separate granules for Montelukast and then compressing them into a monolayer or bilayer tablet minimizes direct contact and potential interactions that could accelerate degradation. nih.govresearchgate.net
Use of Antioxidants: Incorporating antioxidants into the formulation can help prevent oxidative degradation of the sulfide moiety.
Protective Coating: Applying a film coating to the tablet can act as a barrier against light and atmospheric oxygen, significantly reducing the formation of photo-degradants and oxidative impurities like the sulfoxide. umed.pl
Excipient Compatibility Studies in Solid Oral Formulations
The selection of appropriate excipients is fundamental to developing a stable Montelukast formulation. Excipient compatibility studies are performed to identify and avoid components that could promote degradation. core.ac.ukamazonaws.com These studies typically involve mixing Montelukast with individual excipients and storing them under stress conditions (e.g., 60°C) for several weeks, followed by analysis for impurity formation. nih.govresearchgate.net
Key findings from such studies include:
Binder Incompatibility: Certain binders, particularly those containing residual peroxides like povidone, have been shown to promote the oxidative degradation of Montelukast, leading to a significant increase in sulfoxide impurity levels. researchgate.net
Selection of Compatible Excipients: Studies have identified excipients that exhibit good compatibility with Montelukast. Mannitol, microcrystalline cellulose, and croscarmellose sodium are often chosen as they contribute minimally to impurity increases. nih.govnih.govresearchgate.net
Analytical Evaluation: Fourier-transform infrared spectroscopy (FTIR) is a common technique used to screen for potential chemical interactions between the drug and excipients. amazonaws.comajptr.comasianjpr.com The absence of changes in the characteristic peaks of Montelukast when mixed with an excipient suggests compatibility. amazonaws.com
The following table summarizes results from a representative excipient compatibility study for a Montelukast combination product, showing the impact of different excipients on impurity formation.
| Excipient Type | Excipient Name | Montelukast Total Impurity (%) after 4 weeks at 60°C |
| Binder | Povidone K30 | ~4.0% |
| Hypromellose | <1.0% | |
| Diluent | Lactose | >2.0% |
| Mannitol | <1.0% | |
| Microcrystalline Cellulose | <1.0% | |
| Disintegrant | Croscarmellose Sodium | <1.0% |
| Sodium Starch Glycolate | >1.5% |
Data interpreted from compatibility studies discussed in the literature. researchgate.netnih.gov The values represent the significant increase in impurity content when incompatible excipients like Povidone are used.
By carefully selecting compatible excipients and employing advanced formulation strategies like separate granulation and pH control, the stability of Montelukast in solid oral dosage forms can be significantly enhanced, ensuring the product remains within its specified impurity limits throughout its shelf life. nih.govresearchgate.net
Stereochemical Considerations and Isomeric Purity of Montelukast Bis Sulfide
Characterization of Diastereomeric Forms
Montelukast (B128269) Bis-sulfide is chemically identified as (1-[[[(1R)-1-[3-[1-[[[1-(Carboxymethyl)cyclopropyl]methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1- methylethyl)phenyl]propyl]thio]methyl]-Cyclopropaneacetic acid). synzeal.com It is often designated as Montelukast EP Impurity D / E and exists as a mixture of diastereomers. lgcstandards.comsynzeal.com The characterization and differentiation of these forms are paramount for regulatory compliance and are achieved through various analytical techniques. clearsynth.com Suppliers of reference standards for these impurities typically provide comprehensive characterization data, including 1H-NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) spectroscopy, to support analytical method validation and quality control applications. glppharmastandards.com
The (R,R)-diastereomer of Montelukast Bis-sulfide is a specific stereoisomer that has been isolated and characterized. usbio.net It is recognized as Montelukast EP Impurity D or Montelukast USP Related Compound C. usbio.netglppharmastandards.com This isomer is utilized as a high-purity analytical standard in the research and development of drugs, particularly for HPLC methods designed to detect and quantify impurities in Montelukast. usbio.netbiosynth.com The absolute configuration of the two key chiral centers is designated as (R,R). lgcstandards.com
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | 2-[1-[[(1R)-1-[3-[(1R)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloro-2-quinolyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methyl-ethyl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | lgcstandards.com |
| CAS Number | 1187586-61-3 | usbio.net |
| Molecular Formula | C41H46ClNO5S2 | usbio.net |
| Molecular Weight | 732.39 g/mol | usbio.net |
| Synonyms | Montelukast EP Impurity D; Montelukast USP Related Compound C | usbio.netglppharmastandards.com |
The (R,S)-diastereomer is another distinct stereoisomer of this compound. lgcstandards.com It is characterized by the (R) configuration at one chiral center and the (S) configuration at the other. lgcstandards.com This compound is an analog of Montelukast and has been investigated for potential biological activity, including as a cancer cell inhibitor. biosynth.com It is supplied as a reference material for use in pharmaceutical analysis. lgcstandards.com
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | 2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloro-2-quinolyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methyl-ethyl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | lgcstandards.com |
| CAS Number | 1187586-58-8 | lgcstandards.combiosynth.com |
| Molecular Formula | C41H46ClNO5S2 | lgcstandards.com |
| Molecular Weight | 731.2506 g/mol | lgcstandards.com |
| Synonyms | Montelukast EP Impurity E |
This compound is frequently encountered as a mixture of diastereomers, identified under the CAS number 1242260-05-4. lgcstandards.combiosynth.com The analysis and separation of such mixtures are crucial. Chromatographic techniques are central to this process. ysu.am Diastereomers, by nature, have different physical properties and can be separated using methods like flash chromatography or, more effectively, by specialized HPLC techniques. ysu.am For instance, the separation of the related Montelukast sulfoxide (B87167) diastereomers was successfully achieved using a Chiralpak AD HPLC column, a method that is also applicable to other diastereomeric impurities like the bis-sulfide. ysu.am The availability of characterized diastereomeric mixtures as reference standards is essential for the development and validation of analytical methods capable of resolving and quantifying these impurities in bulk Montelukast. synzeal.comclearsynth.com
Enantioselective Synthesis and Chiral Control in Thioether Formation
The synthesis of molecules with specific stereochemistry, like Montelukast, requires precise control over chemical reactions to produce the desired enantiomer in high purity. The formation of the benzylic C-S (thioether) bond is a critical step where stereochemistry must be controlled. researchgate.netrsc.org Challenges in this step include the potential for the sulfur nucleophile to "poison" or deactivate common transition-metal catalysts. rsc.org
Enantioselective synthesis strategies rely heavily on the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of a reaction. rsc.orgrsc.org
Transition Metal Catalysis : Homogeneous metal-based catalysis is a powerful tool for creating chiral centers. nih.gov
Iron Catalysis : An iron(III)-salen complex, derived from a chiral diamine scaffold, has been shown to effectively catalyze the asymmetric sulfa-Michael addition of thiols to α,β-unsaturated ketones. rsc.org This method creates β-thioketones with high yield and enantiomeric excess, providing a pathway for synthesizing the Montelukast backbone. rsc.org The proposed mechanism involves the coordination of the substrate to the iron center in a way that exposes only one face of the double bond to the attacking thiol. rsc.org
Palladium Catalysis : Palladium-catalyzed asymmetric allylic thioetherification is another direct method for forming chiral C–S bonds. rsc.org The success of this reaction, including the yield and degree of enantioselectivity, is highly dependent on the specific substrates and the steric bulk of the thiol. rsc.org
Ruthenium Catalysis : In many synthetic routes, the chiral benzylic alcohol is established before the thioether formation. nih.gov Asymmetric hydrogenation using a chiral ruthenium catalyst, such as ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl2, can convert a prochiral ketone to the desired chiral alcohol with exceptional enantioselectivity (99% ee). nih.gov Chiral ruthenium complexes are also used in asymmetric transfer hydrogenation to produce key hydroxypropyl benzoate (B1203000) intermediates for Montelukast with the correct (S) conformation. google.com
Chiral Auxiliaries : Another strategy involves the use of chiral auxiliaries like chiral oxazaborolidines for the asymmetric reduction of ketone intermediates, which sets the stereochemistry of the alcohol that is later converted to the thioether. rsc.org
Following an enantioselective reaction, it is critical to determine the enantiomeric excess (ee), which measures the purity of one enantiomer over the other. google.com This is a key quality attribute in the synthesis of chiral drugs. researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC) : This is the most common and reliable method for determining ee. google.comresearchgate.net The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different times. google.com A new chiral liquid chromatographic method has been developed for determining the enantiomeric purity of montelukast sodium (R enantiomer) in bulk drugs and dosage forms. researchgate.net Normal phase chromatographic separation was performed on an immobilized amylose-based chiral stationary phase. researchgate.net
| Parameter | Condition | Source |
|---|---|---|
| Column | Chiralcel OD-H (250×4.6 mm ID, 5 μm) | google.com |
| Mobile Phase | 95/5 v/v% n-heptane/IPA + 0.05% DEA | google.com |
| Flow Rate | 1.5 mL/min | google.com |
| Detector | UV 254 nm | google.com |
| Temperature | 45° C | google.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR spectroscopy can also be used to determine enantiomeric purity. researchgate.net This involves using a chiral solvating agent (CSA), such as (R)- or (S)-BINOL. researchgate.net The CSA forms transient diastereomeric complexes with the enantiomers, which results in separate, distinguishable signals in the NMR spectrum, allowing for their quantification. researchgate.net
Advanced Research Perspectives and Methodological Innovations
Computational Chemistry and Mechanistic Rationalization
Computational chemistry serves as a powerful tool to investigate the mechanisms of formation for complex pharmaceutical impurities. By modeling molecular interactions and reaction energetics, researchers can predict and rationalize the emergence of compounds like Montelukast (B128269) Bis-sulfide.
Application of Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) is a quantum chemical method used to investigate the electronic structure of molecules, making it invaluable for mapping reaction pathways. acs.orgnih.gov While specific DFT studies on the formation of Montelukast Bis-sulfide are not extensively published, the methodology is widely applied to understand the degradation of pharmaceuticals and the formation of sulfur-containing compounds. acs.orgnih.govresearchgate.net
DFT calculations can elucidate the mechanism of sulfide (B99878) formation by modeling the energies of reactants, transition states, and products. nih.gov For instance, in studying the interaction between hydrogen sulfide and iron oxides, DFT has been used to determine adsorption energies, analyze charge distribution through Mulliken population analysis, and map reaction paths for the formation of various iron-sulfur compounds. acs.orgnih.gov This approach allows researchers to identify the most energetically favorable pathways. A similar strategy could be applied to Montelukast, predicting how oxidative or other stress conditions might lead to the cleavage and subsequent formation of a bis-sulfide linkage by calculating the activation barriers for proposed mechanistic steps.
Table 1: Key Parameters in DFT Analysis for Reaction Pathway Elucidation
| Parameter | Description | Relevance to this compound Formation |
| Adsorption Energy | The energy change when a molecule (e.g., a reactive oxygen species) binds to a surface or another molecule (Montelukast). researchgate.net | Predicts the likelihood of initial interactions that could trigger degradation pathways leading to the bis-sulfide. |
| Transition State Energy | The energy maximum along a reaction coordinate, representing the activation barrier for a specific reaction step. | Determines the kinetic feasibility and rate-determining step of a proposed formation mechanism. |
| Reaction Energy (ΔE) | The difference in energy between the final products and the initial reactants. | Indicates the thermodynamic stability of this compound relative to the parent drug. |
| Mulliken Charge Population | A method to assign partial charges to individual atoms within a molecule. acs.orgnih.gov | Reveals sites on the Montelukast molecule that are most susceptible to nucleophilic or electrophilic attack, initiating degradation. |
Marcus-type Arguments in Mechanistic Preference Determination
Marcus theory, originally developed to explain electron transfer (ET) reaction rates, provides a powerful framework for understanding reaction kinetics beyond simple ET processes. wikipedia.orgprinceton.edu It connects the Gibbs free energy of a reaction (thermodynamics) to its activation energy (kinetics), based on a parameter known as the reorganization energy (λ). libretexts.org This theory predicts a relationship where the reaction rate initially increases with a more favorable free energy change, but can decrease in the "inverted region" after reaching a maximum. princeton.edulibretexts.org
In the context of this compound formation, which may arise from oxidative degradation pathways, Marcus-type arguments can be used to rationalize the preference for one mechanism over another. nih.govresearchgate.net For example, if a proposed pathway involves an outer-sphere electron transfer step, the theory can be used to calculate the activation barrier. wikipedia.orgprinceton.edu By comparing the calculated activation energies for different potential degradation pathways, researchers can determine the most kinetically favorable route. The theory is versatile and has been extended to analyze proton transfers, atom transfers, and even group-transfer reactions like SN2, making it a broadly applicable tool for mechanistic investigation. princeton.eduacs.org
Integrated Analytical Techniques for Comprehensive Profiling
The identification and characterization of unknown impurities in pharmaceutical substances require sophisticated analytical methods. Integrating multiple techniques provides a comprehensive profile of degradants like this compound.
Synergistic Use of Hyphenated Mass Spectrometry for Unknown Degradants
Hyphenated mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is an indispensable tool for identifying and structurally characterizing unknown degradation products of Montelukast. wikipedia.orgacs.org This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and structural elucidation power of mass spectrometry.
Forced degradation studies, which subject Montelukast to stress conditions like oxidation, hydrolysis, and photolysis, generate a variety of degradants. researchgate.netacs.org Using LC-MS/MS, these products are first separated chromatographically. Then, mass spectrometry provides the precise molecular weight of each impurity. rsc.org Further fragmentation in tandem MS (MS/MS) experiments breaks the impurity molecules into smaller, characteristic pieces. By analyzing these fragmentation patterns, scientists can deduce the structure of the unknown compound without needing to isolate it physically. wikipedia.org This synergistic approach has been successfully used to identify multiple degradation products of Montelukast, providing crucial information for optimizing manufacturing processes and ensuring drug quality. wikipedia.orgacs.org
Novel Synthetic Strategies for Sulfide Linkages
The construction of carbon-sulfur bonds is fundamental in organic chemistry. Modern research focuses on developing cleaner, more efficient methods that avoid hazardous reagents.
Exploration of Thiol-Free Synthetic Approaches
Traditionally, the synthesis of sulfides (thioethers) relies on the use of thiols. However, thiols are notorious for their potent, unpleasant odor and toxicity, which makes developing thiol-free alternatives highly desirable. rsc.orgnih.gov Recent advancements in organic synthesis have produced a variety of innovative methods for creating sulfide linkages without thiol precursors. rsc.org
These novel strategies offer greener and more efficient routes to compounds that could include structures like this compound. One prominent approach involves using odorless and stable sulfur surrogates. For example, potassium thioacetate can be used in a one-pot reaction with alkyl halides to generate a range of sulfides and bis-sulfides under environmentally benign conditions. nih.govresearchgate.net Other thiol-free sulfur sources that have been successfully employed include dimethyl sulfoxide (B87167) (DMSO), elemental sulfur, and Bunte salts. rsc.orgresearchgate.net Nickel-catalyzed cross-electrophile coupling reactions using N-thiophthalimides as thiol surrogates represent another advanced, base-free method for constructing sulfide bonds with high efficiency and good functional group tolerance. rsc.org
Table 2: Comparison of Thiol-Free Sulfide Synthesis Methods
| Sulfur Source | Method Type | Advantages |
| Potassium Thioacetate (PTA) | One-pot reaction with halides nih.gov | Inexpensive, odorless, environmentally benign, avoids metal catalysts. nih.gov |
| N-Thiophthalimides | Nickel-catalyzed cross-coupling rsc.org | High efficiency, mild ("base-free") conditions, good functional group tolerance. rsc.org |
| Disulfides, DMSO, Bunte Salts | Various (e.g., transition-metal catalysis) rsc.orgresearchgate.net | Avoids toxic and odorous thiols, offers alternative reactivity. rsc.org |
Advances in C-H Functionalization for Thiolation
The direct functionalization of carbon-hydrogen (C-H) bonds represents a significant advancement in organic synthesis, offering more efficient routes to complex molecules by avoiding the need for pre-functionalized starting materials. acs.org This strategy is particularly relevant for the synthesis of pharmaceutical compounds and their impurities, including the formation of carbon-sulfur (C-S) bonds through thiolation. C-H functionalization is revolutionizing how organic chemists approach the synthesis of target molecules, providing new ways to think about creating valuable structural motifs. acs.org
Recent progress in this field has provided powerful tools for creating C-C and C-heteroatom bonds, which are fundamental to the structure of many bioactive compounds. acs.orgresearchgate.net The application of C-H functionalization to the synthesis of pharmaceuticals can streamline production and facilitate the creation of novel molecular architectures. acs.org For thiolation, this involves the direct conversion of a C-H bond into a C-S bond. This method is an emerging synthetic tool for natural products and pharmaceuticals. acs.org The development of metal-catalyzed C-H bond functionalization, in particular, has positively impacted the synthesis of natural products and other complex organic molecules. acs.org
Control over site selectivity is a critical challenge in C-H functionalization, as most complex molecules contain numerous C-H bonds. acs.org The use of directing groups has been a highly successful strategy to achieve this selectivity, guiding the reaction to a specific C-H bond. acs.org While direct C-H thiolation of a molecule like Montelukast to form this compound is a complex transformation, the principles of C-H functionalization offer a forward-looking perspective on how such impurities could potentially be synthesized for reference standard generation or mechanistic studies. The ongoing research in this area focuses on developing milder and more selective catalysts that are compatible with the diverse functional groups present in pharmaceutical molecules. acs.org
| Aspect | Description | Relevance to Pharmaceutical Synthesis |
|---|---|---|
| Principle | Direct conversion of a C-H bond to a C-S bond, bypassing the need for pre-functionalized substrates like halides or triflates. | Increases synthetic efficiency ("step economy") and reduces waste by simplifying synthetic routes to complex molecules. acs.org |
| Catalysts | Often involves transition metals such as rhodium, palladium, or copper to facilitate the C-H bond cleavage and C-S bond formation. researchgate.net | Catalyst choice is crucial for achieving high yield and selectivity, and for ensuring compatibility with sensitive functional groups found in active pharmaceutical ingredients (APIs). |
| Selectivity | Achieving site-selectivity (which C-H bond reacts) is a primary challenge. Directing groups are often employed to control the position of thiolation. acs.org | Precise control is necessary to synthesize a specific impurity like this compound without modifying other parts of the molecule. |
| Synthetic Strategy | Considered a powerful tool for late-stage functionalization, allowing for the modification of complex molecules at a late point in the synthesis. acs.org | Enables the deliberate synthesis of impurities and metabolites for analytical and toxicological studies. |
Future Directions in Impurity Management and Pharmaceutical Quality
The management of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug products. biomedres.us The future of impurity management is being shaped by increasing regulatory expectations, advancements in analytical technologies, and a deeper understanding of the potential risks associated with impurities like this compound. aquigenbio.com
Regulatory bodies worldwide are placing a greater emphasis on the comprehensive control and management of impurities. aquigenbio.com There is a significant push towards the harmonization of standards across different regulatory agencies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which would streamline the drug development and approval process for pharmaceutical companies operating in multiple markets. aquigenbio.com Impurities can originate from various sources, including the synthetic process (by-products), degradation of the active pharmaceutical ingredient (API), or residual raw materials and intermediates. nih.gov
A major trend is the adoption of highly sophisticated analytical techniques that allow for the detection and characterization of impurities at increasingly lower levels. biomedres.usaquigenbio.com Methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are becoming indispensable tools. nih.govgrandviewresearch.com These hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing comprehensive impurity profiles. grandviewresearch.com This enhanced sensitivity is crucial for identifying potentially genotoxic impurities, which can pose a significant safety risk even at trace levels. aquigenbio.com
Looking forward, the pharmaceutical industry is moving towards a more proactive and predictive approach to impurity management. This involves integrating impurity profiling earlier in the drug development lifecycle to better understand potential degradation pathways and synthetic by-products. grandviewresearch.com As drug formulations become more complex, the need for thorough impurity profiling will continue to drive innovation in analytical science and regulatory frameworks to ensure patient safety and product quality. biomedres.us
| Trend | Description | Impact on Pharmaceutical Quality |
|---|---|---|
| Increased Regulatory Scrutiny | Regulatory agencies are implementing stricter guidelines for the identification, qualification, and control of impurities. aquigenbio.com | Ensures higher standards of drug safety and quality; requires more rigorous validation of manufacturing processes. |
| Advanced Analytical Techniques | Routine use of high-sensitivity methods like LC-MS and GC-MS for detecting and quantifying trace-level impurities. grandviewresearch.com | Enables more accurate and comprehensive impurity profiling, leading to a better understanding of a drug's stability and safety profile. biomedres.us |
| Focus on Genotoxic Impurities | Special attention is given to impurities that have the potential to damage DNA, with a focus on risk assessment and control to minimal levels. aquigenbio.com | Enhances patient safety by minimizing exposure to potentially carcinogenic substances. |
| Global Harmonization of Standards | Efforts to align impurity guidelines across different regulatory bodies (e.g., ICH, FDA, EMA). aquigenbio.com | Simplifies global drug development and marketing by creating a unified set of quality expectations. |
| Proactive Impurity Profiling | Conducting impurity studies earlier in the drug development process to anticipate and mitigate potential issues. grandviewresearch.com | Leads to more robust manufacturing processes and reduces the risk of late-stage development failures due to impurity concerns. |
Q & A
Q. What are the standard analytical techniques for characterizing Montelukast Bis-sulfide in pharmacokinetic studies?
Methodological Answer: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used due to its sensitivity in quantifying low-concentration metabolites like this compound. Method validation should include specificity, linearity, and recovery rates, as emphasized in experimental reproducibility guidelines . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is recommended to validate synthetic pathways and purity .
Q. What in vivo models are appropriate for evaluating the anti-inflammatory efficacy of this compound?
Methodological Answer: Rat models of induced inflammation, such as indomethacin-induced gastric ulcers or prostate inflammation, are validated preclinical models. These models allow measurement of inflammatory markers (e.g., TNF-α, IL-6) and histological analysis to assess efficacy . Ensure ethical approval and adherence to ARRIVE guidelines for animal studies .
Q. How should researchers validate the synthesis of this compound in laboratory settings?
Methodological Answer: Synthesis validation requires chromatographic purity assessment (≥95% by HPLC), spectral characterization (NMR, IR), and comparison with reference standards. For novel synthetic routes, provide detailed reaction conditions, yields, and stability data under varying temperatures/pH .
Advanced Research Questions
Q. How can researchers address discrepancies in neuropsychiatric outcomes associated with this compound across clinical studies?
Methodological Answer: Conflicting results (e.g., Glockler-Lauf 2019 vs. Ali 2015 ) necessitate a meta-analysis of observational studies, stratifying by confounding variables (e.g., age, comorbidities). Apply the Cochrane Risk of Bias Tool to assess study quality and use random-effects models to account for heterogeneity . Sensitivity analyses should test robustness against retrospective design limitations .
Q. What methodological considerations are critical when designing dose-response studies for this compound?
Methodological Answer: Include at least five dose levels spanning the therapeutic range to establish a sigmoidal curve. Use nonlinear regression models (e.g., Hill equation) for EC₅₀ calculation. Control for pharmacokinetic variability via repeated plasma sampling and adjust for protein binding .
Q. How can researchers optimize experimental models to evaluate this compound’s mucosal protective mechanisms?
Methodological Answer: Combine in vitro (e.g., Caco-2 cell monolayers for permeability assays) and in vivo approaches. Measure glutathione enzyme activity and oxidative stress markers (e.g., catalase, malondialdehyde) to quantify mucosal protection . For translational relevance, validate findings in human tissue biopsies .
Q. What strategies mitigate bias in retrospective studies examining this compound’s adverse effects?
Methodological Answer: Use propensity score matching to balance covariates (e.g., baseline psychiatric history) between exposed and control cohorts. Perform sensitivity analyses to test unmeasured confounding and apply E-value quantification to assess robustness .
Data Analysis and Interpretation
Q. How should researchers handle missing data in longitudinal studies of this compound?
Methodological Answer: Implement multiple imputation with chained equations (MICE) for missing at random (MAR) data. For non-ignorable missingness, apply pattern-mixture models. Report missing data proportions and imputation impact on effect sizes .
Q. What statistical approaches are recommended for analyzing time-to-event outcomes in this compound toxicity studies?
Methodological Answer: Kaplan-Meier survival analysis with log-rank tests for unadjusted comparisons. Use Cox proportional hazards models to adjust for covariates (e.g., dose, comorbidities). Test proportional hazards assumptions via Schoenfeld residuals .
Reproducibility and Ethical Compliance
Q. What documentation is essential for ensuring reproducibility in this compound research?
Methodological Answer: Publish raw datasets, analysis code, and detailed protocols (e.g., synthesis steps, animal handling) in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite institutional review board (IRB) approvals .
Q. How can researchers reconcile conflicting findings between preclinical and clinical studies of this compound?
Methodological Answer: Conduct interspecies pharmacokinetic comparisons (e.g., allometric scaling) to identify translational gaps. Use humanized mouse models or microdosing trials to bridge efficacy differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
